molecular formula C14H11Cl2NO3 B564570 3-Hydroxymethyl Meclofenamic Acid-d4 CAS No. 1189663-45-3

3-Hydroxymethyl Meclofenamic Acid-d4

Cat. No.: B564570
CAS No.: 1189663-45-3
M. Wt: 316.17
InChI Key: SMILHFIJFWZZIM-RHQRLBAQSA-N
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Description

3-Hydroxymethyl Meclofenamic Acid-d4 is a labeled metabolite of Meclofenamic Acid . It has a molecular weight of 316.17 and a molecular formula of C14H7D4Cl2NO3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H7D4Cl2NO3 . The chemical name is 2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic-3,4,5,6-d4 acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 316.17 and a molecular formula of C14H7D4Cl2NO3 . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Relevant Papers Two relevant papers were found during the search. One paper investigated the effect of Meclofenamic Acid on the proteome of LNCaP cells, a prostate cancer cell line . Another paper focused on the synthesis, anti-inflammatory activities, and docking studies of amide derivatives of Meclofenamic Acid . Both papers could provide valuable insights into the potential applications and mechanisms of Meclofenamic Acid and its metabolites, including this compound.

Mechanism of Action

While the specific mechanism of action for 3-Hydroxymethyl Meclofenamic Acid-d4 is not mentioned, Meclofenamic Acid, of which it is a metabolite, is known to inhibit prostaglandin synthesis and compete for binding at the prostaglandin receptor site . It’s important to note that this mechanism of action is similar to other nonsteroidal anti-inflammatory agents .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-[2,6-dichloro-3-(hydroxymethyl)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-5-8(7-18)12(16)13(10)17-11-4-2-1-3-9(11)14(19)20/h1-6,17-18H,7H2,(H,19,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMILHFIJFWZZIM-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675943
Record name 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189663-45-3
Record name 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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